molecular formula C26H30N4O B2500175 2-phenyl-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)butanamide CAS No. 1172865-79-0

2-phenyl-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)butanamide

Cat. No. B2500175
CAS RN: 1172865-79-0
M. Wt: 414.553
InChI Key: OSKKRCNIXOFJSQ-UHFFFAOYSA-N
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Description

The compound "2-phenyl-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)butanamide" is a synthetic molecule that appears to be structurally related to a class of compounds with various biological activities. The provided papers discuss the synthesis, molecular structure, and biological activities of similar compounds, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of substituted anilines with 4-chlorobutanoyl chloride in an aqueous basic medium to produce electrophiles, which are then coupled with substituted piperazines to yield the final butanamide derivatives . This method suggests a possible synthetic route for the compound of interest, which may involve similar intermediates and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including proton-nuclear magnetic resonance (1H NMR), carbon-nuclear magnetic resonance (13C NMR), and Infra-Red (IR) spectral data, along with CHN analysis . These techniques are essential for confirming the identity and purity of the synthesized compounds and would be applicable for analyzing the molecular structure of "this compound".

Chemical Reactions Analysis

The compounds similar to the one have been evaluated for their biological activities, which include inhibitory potential against enzymes like tyrosinase and potential anticonvulsant activities . These activities are likely a result of the compounds' ability to interact with biological targets, which can be studied through molecular docking and dynamic simulations .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their vibrational spectra, HOMO-LUMO analysis, and molecular electrostatic potential (MEP) . These properties are crucial for understanding the reactivity and interaction of the compound with biological targets. The MEP, in particular, can indicate regions of the molecule that are prone to nucleophilic or electrophilic attack, which is valuable for predicting reactivity patterns .

Relevant Case Studies

Case studies involving the biological evaluation of these compounds have shown that they possess activities such as tyrosinase inhibition, which could lead to depigmentation effects, and anticonvulsant properties, which are relevant for the treatment of epilepsy . The in vivo efficacy of these compounds has been demonstrated in models such as zebrafish for pigmentation studies and mice for seizure models . These case studies provide a framework for the potential application of "this compound" in therapeutic settings.

Scientific Research Applications

  • CB2 Cannabinoid Receptor Agonists : A study by Chu et al. (2009) discovered that replacing the phenyl ring in certain cannabinoid receptor ligands with a pyridine ring led to a novel series of CB2 ligands. One such compound exhibited potent and selective CB2 agonist properties, showing efficacy in a rat model of neuropathic pain after oral administration (Chu et al., 2009).

  • Nonaqueous Capillary Electrophoresis : Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including derivatives of 2-phenyl-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)butanamide. This method showed potential for quality control in pharmaceutical applications (Ye et al., 2012).

  • Synthesis and Molecular Docking : Balaraju et al. (2019) focused on the synthesis of novel compounds, including 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole. They performed spectral analysis and docking studies, highlighting the compound's significance in medicinal chemistry (Balaraju et al., 2019).

  • Inhibitory Potential Against Mushroom Tyrosinase : Research by Raza et al. (2019) synthesized different derivatives of this compound and evaluated their inhibitory potential against mushroom tyrosinase. They found these compounds to be biologically active, with one derivative showing significant inhibitory potential (Raza et al., 2019).

  • Antibacterial Activities : Pitucha et al. (2005) investigated certain compounds for their antibacterial activities. These compounds included derivatives of 4-phenyl-1,2,4-triazoline-5-thione, which were reacted with piperazine derivatives including this compound (Pitucha et al., 2005).

Future Directions

Further studies could be conducted to investigate the synthesis, properties, and potential applications of this compound. This could include experimental studies to determine its physical and chemical properties, as well as biological studies to investigate its potential as a drug .

Mechanism of Action

Target of Action

The compound, 2-phenyl-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)butanamide, is a complex molecule that may interact with multiple targets. It’s worth noting that similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Similar compounds have been found to inhibit the activity of certain enzymes, such as tyrosine kinases . This suggests that this compound might interact with its targets through a similar mechanism, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This suggests that this compound might also affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.

Result of Action

Similar compounds have been found to exhibit significant activity against certain diseases , suggesting that this compound might also have potent biological effects.

properties

IUPAC Name

2-phenyl-N-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O/c1-2-24(22-8-4-3-5-9-22)26(31)28-23-13-11-21(12-14-23)20-29-16-18-30(19-17-29)25-10-6-7-15-27-25/h3-15,24H,2,16-20H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKKRCNIXOFJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)CN3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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